molecular formula C16H14N6O2 B10917538 1-methyl-N,N'-di(pyridin-4-yl)-1H-pyrazole-3,5-dicarboxamide

1-methyl-N,N'-di(pyridin-4-yl)-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10917538
M. Wt: 322.32 g/mol
InChI Key: FEMFKJCBIGCMGE-UHFFFAOYSA-N
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Description

1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring substituted with pyridyl groups and carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Pyridyl Groups:

    Carboxamide Formation: The carboxamide groups are introduced by reacting the intermediate compound with appropriate amines or amides under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with altered oxidation states.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can be compared with similar compounds such as:

    1-METHYL-3,5-DI(4-PYRIDYL)-1H-PYRAZOLE: Lacks the carboxamide groups, which may affect its reactivity and applications.

    1-METHYL-N~3~,N~5~-DI(2-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Substitution at different positions on the pyridine ring, leading to different chemical properties.

    1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXYLIC ACID: Contains carboxylic acid groups instead of carboxamide, influencing its acidity and reactivity.

The uniqueness of 1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N6O2

Molecular Weight

322.32 g/mol

IUPAC Name

1-methyl-3-N,5-N-dipyridin-4-ylpyrazole-3,5-dicarboxamide

InChI

InChI=1S/C16H14N6O2/c1-22-14(16(24)20-12-4-8-18-9-5-12)10-13(21-22)15(23)19-11-2-6-17-7-3-11/h2-10H,1H3,(H,17,19,23)(H,18,20,24)

InChI Key

FEMFKJCBIGCMGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3

Origin of Product

United States

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